![molecular formula C14H23NO5 B6608490 ethyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexane-1-carboxylate CAS No. 2111181-35-0](/img/structure/B6608490.png)
ethyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexane-1-carboxylate, also known as ethyl tert-butyl ether (ETBE), is an oxygenate and a component of gasoline. It is an ether-alcohol derivative of tert-butyl alcohol and is used as an octane enhancer and fuel oxygenate. ETBE is produced by reacting ethanol with isobutylene in the presence of a catalyst. It is a colorless, volatile liquid with a mild odor and a boiling point of 52.7 °C.
科学研究应用
ETBE has a wide range of scientific applications. It is used as a fuel extender and octane enhancer in gasoline, and as a solvent in the synthesis of pharmaceutical drugs. ETBE is also used as a reagent in organic synthesis and as a solvent for the extraction of natural products. Additionally, ETBE is used in the production of polymers, in the manufacturing of lubricants, and as a fuel for diesel engines.
作用机制
The mechanism of action of ETBE is not fully understood. It is believed that the ether group of ETBE acts as an oxygenate, allowing more oxygen to be present in the fuel mixture. This increases the octane rating of the fuel and improves its combustion efficiency. Additionally, ETBE has been shown to increase the vapor pressure of gasoline, which helps reduce evaporative emissions.
Biochemical and Physiological Effects
ETBE has been shown to be relatively non-toxic and non-irritating. It is metabolized in the liver to form ethyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexane-1-carboxylate tert-butyl ether glucuronide, which is excreted in the urine. In laboratory animals, ETBE has been found to cause minimal adverse effects at high doses, including changes in liver and kidney function.
实验室实验的优点和局限性
ETBE is widely used as a solvent in laboratory experiments due to its low toxicity and volatility. It is also highly flammable, and caution should be taken when handling and storing it. Additionally, ETBE is miscible with water, making it an ideal solvent for aqueous reactions. However, its low boiling point can make it difficult to use in certain applications.
未来方向
The use of ETBE in gasoline has been increasing in recent years due to its octane enhancing properties and low toxicity. However, further research is needed to better understand the mechanism of action and potential health effects of ETBE. Additionally, research is needed to develop new methods for synthesizing ETBE, as well as new applications for the compound. Additionally, research is needed to develop new methods for detecting and removing ETBE from the environment. Finally, research is needed to develop new catalysts for the production of ETBE, which could potentially reduce costs and increase efficiency.
合成方法
ETBE is synthesized by the reaction of ethanol and isobutylene in the presence of a catalyst. The reaction is typically carried out at temperatures ranging from 80 to 110 °C and pressures ranging from 1 to 10 bar. The most commonly used catalysts are sulfuric acid and sulfur trioxide. The reaction proceeds by the formation of a tert-butyl ether intermediate, which is then hydrolyzed to form ETBE.
属性
IUPAC Name |
ethyl (1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-5-19-12(17)9-6-7-11(16)10(8-9)15-13(18)20-14(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,18)/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFVKMVRLWEFMU-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C(C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC(=O)[C@@H](C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


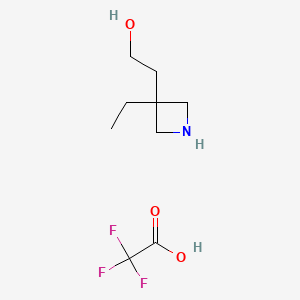
![4-[(3H-diazirin-3-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B6608434.png)
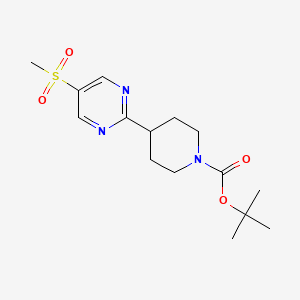
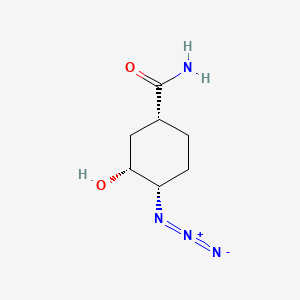

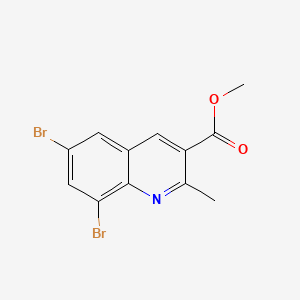
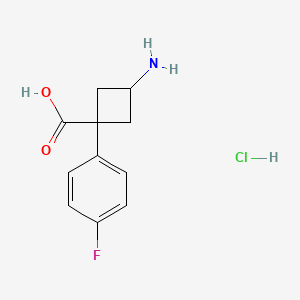

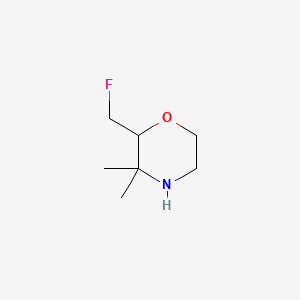
![methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B6608509.png)
![1-[3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B6608520.png)

